2-(1H-ピロール-1-イル)ピリミジン

概要

説明

Synthesis Analysis

The synthesis of 2-(1H-pyrrol-1-yl)pyrimidine derivatives often involves reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles, in the presence of trifluoroacetic acid. This method allows for the production of 2-(pyrrolidin-1-yl)pyrimidines and their derivatives, with the structures confirmed by IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis (Smolobochkin et al., 2019).

Molecular Structure Analysis

X-ray diffraction studies provide detailed insights into the crystal structure of 2-(1H-pyrrol-1-yl)pyrimidine derivatives, revealing their molecular conformations and the nature of their intramolecular interactions. These analyses are crucial for understanding the compound's chemical reactivity and properties (Diakiw et al., 1978).

Chemical Reactions and Properties

2-(1H-pyrrol-1-yl)pyrimidine and its derivatives undergo a variety of chemical reactions, including condensation, nucleophilic substitution, and cycloaddition. These reactions are influenced by the compound's unique molecular structure, allowing for the synthesis of a wide range of heterocyclic compounds with potential applications in various fields (Jahanshahi et al., 2018).

科学的研究の応用

非対称テトラ置換ピロールの合成

ピロールは、医薬品や農薬において最も重要な複素環化合物の一つである . 連続的な化学選択的二重シアノ化を用いた非対称テトラ置換NH-ピロールの合成を報告する . 目的のピロールは、最大99%の収率で得られ、官能基許容性も良好であった .

凝集誘起発光増強(AIEE)特性

ピロロ[1,2- a ]ピリミジンはNH-ピロールの合成応用として合成され、これらのピロロ[1,2- a ]ピリミジンは、予測外の時間依存的な凝集誘起発光増強(AIEE)特性を示す .

糖尿病治療のためのα-アミラーゼ阻害剤

ピロロ[2,3-d]ピリミジン系アナログを設計、合成し、糖尿病の治療のためにα-アミラーゼ酵素を阻害する能力について評価した . インビトロでの抗糖尿病分析では、化合物5b、6c、7a、および7bは優れた抗糖尿病作用を示し、IC 50値は0.252–0.281 mMの範囲であった .

重合プロセスのための触媒

ピロールは、重合プロセスのための触媒として使用される . それらは、様々な冶金プロセス、発光化学、分光化学分析、および均一重合のための遷移金属錯体触媒において機能する .

腐食防止剤

ピロールは、腐食防止剤としても使用できる . それらは、表面に保護層を形成することで、金属や合金の腐食を防ぐことができる

作用機序

Target of Action

Pyrrole-containing compounds are known to interact with various biological targets, including enzymes and receptors . For instance, pyrrole derivatives have been reported to inhibit FGFR signaling pathway, which plays an essential role in various types of tumors .

Mode of Action

For example, Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of pyrrole derivatives with internal alkynes has been reported, leading to the synthesis of either C–H alkenylation products or indazole products .

Biochemical Pathways

Pyrrole derivatives have been associated with various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

Pyrrole derivatives have been associated with various biological activities, indicating that they can induce significant molecular and cellular changes .

将来の方向性

Future research could focus on further exploring the synthesis, properties, and potential applications of 2-(1H-pyrrol-1-yl)pyrimidine and its derivatives. For instance, the Rhodium (III)-catalyzed C–H bond functionalization method could be optimized for better yields . Additionally, the biological activities of these compounds could be investigated in more detail, potentially leading to the development of new therapeutic agents .

特性

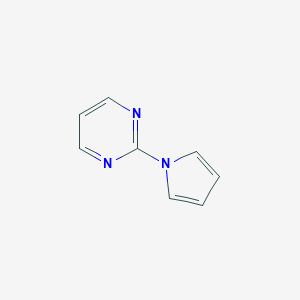

IUPAC Name |

2-pyrrol-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAYSRXXGJTDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405830 | |

| Record name | 2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114646-17-2 | |

| Record name | 2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the optical properties of 2-(1H-pyrrol-1-yl)pyrimidines and how do they compare to similar compounds?

A1: Research indicates that 2-(1H-pyrrol-1-yl)pyrimidines exhibit both positive and negative solvatochromism, meaning their absorption and emission spectra shift depending on the solvent polarity []. This contrasts with structurally similar compounds containing a prop-2-en-1-one fragment, which primarily display positive solvatochromism []. This difference suggests that the 2-aminopyrimidine moiety in these compounds plays a crucial role in their unique solvatochromic behavior.

Q2: How do the electrochemical properties of 2-(1H-pyrrol-1-yl)pyrimidines enable their use in material science?

A2: 2-(1H-pyrrol-1-yl)pyrimidines, especially those containing a carbazole fragment, can undergo electrochemical oxidation to form thin oligomeric films []. This property stems from the presence of electron-rich carbazole or pyrrole units that can be readily polymerized. Such electrochemically generated films hold potential for applications in various fields, including organic electronics and sensing technologies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。